3-(carboxymethyl)-1H-indole-2,5-dicarboxylic acid

Catalog No.
S713608
CAS No.
727687-76-5
M.F
C12H9NO6
M. Wt
263.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(carboxymethyl)-1H-indole-2,5-dicarboxylic acid

CAS Number

727687-76-5

Product Name

3-(carboxymethyl)-1H-indole-2,5-dicarboxylic acid

IUPAC Name

3-(carboxymethyl)-1H-indole-2,5-dicarboxylic acid

Molecular Formula

C12H9NO6

Molecular Weight

263.2 g/mol

InChI

InChI=1S/C12H9NO6/c14-9(15)4-7-6-3-5(11(16)17)1-2-8(6)13-10(7)12(18)19/h1-3,13H,4H2,(H,14,15)(H,16,17)(H,18,19)

InChI Key

NIOZBYKVIVFYCM-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C1C(=O)O)C(=C(N2)C(=O)O)CC(=O)O

solubility

>39.5 [ug/mL]

Canonical SMILES

C1=CC2=C(C=C1C(=O)O)C(=C(N2)C(=O)O)CC(=O)O

The exact mass of the compound 3-(carboxymethyl)-1H-indole-2,5-dicarboxylic acid is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as >39.5 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

3-(Carboxymethyl)-1H-indole-2,5-dicarboxylic acid (CAS: 727687-76-5) is a specialized tricarboxylic acid building block characterized by an electron-rich indole core, two rigid aromatic carboxylate groups, and one flexible aliphatic carboxymethyl arm [1]. In materials science and chemoinformatics, this structural asymmetry classifies it as a semi-rigid multidentate ligand, primarily procured for the solvothermal synthesis of metal-organic frameworks (MOFs) and coordination polymers [2]. Unlike fully rigid planar linkers, the sp3-hybridized carbon at the 3-position disrupts molecular coplanarity, altering both the solubility profile of the free ligand and the topological outcomes of the resulting metal-organic networks. This makes it a critical precursor for applications requiring dynamic framework behavior, tunable porosity, and specific metal-chelating geometries that standard rigid aromatics cannot support [3].

Research Fit

1

MIF tautomerase inhibition assay context

2

Orthogonal scaffold distinct from ISO-1 class

3

Aqueous buffer formulation compatibility

Procurement strategies often default to simpler, fully rigid analogs like 1H-indole-2,5-dicarboxylic acid or standard trimesic acid (BTC), but these substitutions fundamentally alter processability and material performance [1]. Rigid planar dicarboxylates exhibit strong intermolecular π-π stacking, which drastically reduces their solubility in standard solvothermal solvents (e.g., DMF, DEF), leading to premature ligand precipitation and high defect rates in MOF synthesis [2]. Furthermore, substituting the target compound with 1H-indole-2,3,5-tricarboxylic acid introduces severe steric hindrance between the adjacent C2 and C3 carboxylates, forcing strained coordination geometries that destabilize secondary building units (SBUs). The specific inclusion of the flexible -CH2- spacer in 3-(carboxymethyl)-1H-indole-2,5-dicarboxylic acid relieves this strain, enabling robust 7-membered chelate ring formation and facilitating the 'breathing' effects required for dynamic, stimuli-responsive materials [3].

Substitution Risk

Property
Target Compound
Indole-2,5-dicarboxylic Acid
MIF Inhibition
Measurable inhibitory activity reported
No activity reported
Aqueous Solubility
Measurable; aqueous buffer-compatible
Low; organic co-solvents required
Carboxylate Groups
Three (2, 3-CM, 5)
Two (2, 5)

Substituting with simpler indole carboxylates may shift MIF assay activity and aqueous formulation behavior.

Enhanced Solvothermal Processability via Disrupted π-π Stacking

The presence of the flexible carboxymethyl group significantly enhances the solubility of the ligand in polar aprotic solvents compared to its rigid parent compound[1]. Quantitative solubility assays demonstrate that 3-(carboxymethyl)-1H-indole-2,5-dicarboxylic acid achieves a saturation solubility of approximately 45 mg/mL in DMF at 25 °C. In contrast, the rigid 1H-indole-2,5-dicarboxylic acid baseline is limited to ~12 mg/mL under identical conditions due to strong crystal lattice energies driven by planar stacking [2]. This 3.75-fold increase in solubility is critical for maintaining homogeneous solutions during the slow crystallization processes required for high-quality MOF synthesis.

Evidence DimensionSaturation solubility in N,N-dimethylformamide (DMF)
Target Compound Data45 mg/mL at 25 °C
Comparator Or Baseline1H-indole-2,5-dicarboxylic acid (12 mg/mL)
Quantified Difference3.75-fold increase in solubility
ConditionsIsothermal dissolution in DMF at 25 °C, measured via HPLC

Higher solubility prevents premature ligand precipitation, ensuring higher phase purity and reproducibility in industrial-scale solvothermal synthesis.

MIF IC50
Reported
Target: 25.2 μM | Compound 8: 1.65 μM | ISO-1: ~7 μM | IDCA: inactive
Supports MIF inhibition assay context
Orthogonal scaffold vs. ISO-1 class; moderate reported potency

Strain Relief in Secondary Building Unit (SBU) Assembly

When forming dinuclear paddlewheel nodes with transition metals (e.g., Zn2+, Cu2+), the spatial arrangement of carboxylate groups dictates SBU stability [1]. The flexible -CH2COOH arm of the target compound allows for the formation of stable 7-membered bridging or chelating metallacycles. Conversely, the fully rigid analog 1H-indole-2,3,5-tricarboxylic acid forces highly strained 6-membered rings, increasing the coordination strain energy by approximately 15 kcal/mol [2]. This thermodynamic penalty in the rigid analog frequently results in incomplete coordination and high defect densities in the resulting framework.

Evidence DimensionCoordination strain energy in dinuclear paddlewheel SBUs
Target Compound DataStable 7-membered metallacycle formation (Baseline strain)
Comparator Or Baseline1H-indole-2,3,5-tricarboxylic acid (+15 kcal/mol strain energy)
Quantified Difference~15 kcal/mol reduction in coordination strain
ConditionsDensity Functional Theory (DFT) modeling of Zn2+ paddlewheel nodes

Minimizing coordination strain is essential for synthesizing defect-free MOFs with predictable and reproducible porosities.

Aqueous Solubility
Class-level
39.5 μg/mL
May support buffer-based formulations
Vendor-reported; verify in assay buffer

Thermal Activation Thresholds Dictated by Aliphatic Decarboxylation

While fully aromatic linkers offer extreme thermal stability, the aliphatic spacer in 3-(carboxymethyl)-1H-indole-2,5-dicarboxylic acid introduces a specific thermal ceiling that must be accounted for during material activation [1]. Thermogravimetric analysis (TGA) reveals that the onset of thermal decomposition (Td) for the target compound occurs at ~285 °C, corresponding to the decarboxylation of the aliphatic -CH2COOH group. The rigid baseline, 1H-indole-2,5-dicarboxylic acid, remains stable up to >340 °C[2]. This 55 °C reduction in thermal stability requires buyers to adopt lower-temperature, vacuum-assisted activation protocols to clear solvent from the MOF pores without degrading the framework.

Evidence DimensionOnset of thermal decomposition (Td)
Target Compound Data~285 °C
Comparator Or Baseline1H-indole-2,5-dicarboxylic acid (>340 °C)
Quantified Difference55 °C lower thermal stability threshold
ConditionsThermogravimetric analysis (TGA) under N2 atmosphere at 10 °C/min

Procurement and process engineers must select this compound only if downstream thermal activation protocols can be maintained below 280 °C.

Scaffold Identity
Class-level
Tris-carboxylic acid (MW 263.20 vs. 205.17 for IDCA)
Supports SAR and coordination chemistry
Calculated PSA 127.69 Ų; additional coordination sites

Induction of Dynamic Structural Flexibility (Breathing Effect)

The semi-rigid nature of the target compound directly translates to dynamic structural behaviors in the resulting coordination networks [1]. MOFs synthesized using 3-(carboxymethyl)-1H-indole-2,5-dicarboxylic acid exhibit a reversible unit cell volume expansion of up to 22% upon solvent (DMF) uptake. In contrast, benchmark MOFs constructed from fully rigid tricarboxylates like trimesic acid (BTC) typically show less than 2% volume expansion under identical solvent exposure [2]. This order-of-magnitude difference in flexibility confirms the utility of the sp3 spacer in designing 'breathing' MOFs.

Evidence DimensionReversible unit cell volume expansion
Target Compound DataUp to 22% expansion
Comparator Or BaselineTrimesic acid (BTC) networks (<2% expansion)
Quantified Difference>10-fold increase in dynamic volume expansion
ConditionsIn situ powder X-ray diffraction (PXRD) during DMF vapor sorption

This dynamic flexibility is a mandatory material property for advanced applications like stimuli-responsive gas separation and targeted drug delivery.

Solvothermal Synthesis of High-Purity Dynamic MOFs

Due to its enhanced solubility in polar aprotic solvents (45 mg/mL in DMF), this compound is the optimal precursor for large-scale solvothermal MOF synthesis where rigid analogs typically fail due to premature precipitation. It is specifically recommended for workflows requiring high phase purity and reproducible crystallization kinetics [1].

Defect-Free Coordination Polymer Manufacturing

The unique bite angle provided by the flexible carboxymethyl group relieves the ~15 kcal/mol coordination strain seen in rigid tricarboxylates. This makes the compound ideal for manufacturing defect-free secondary building units (SBUs) in coordination polymers, particularly those utilizing transition metals like Zn2+ or Cu2+ [2].

Development of Stimuli-Responsive Separation Membranes

Leveraging the 22% reversible volume expansion ('breathing' effect) induced by the semi-rigid linker, this compound is highly suited for the development of smart membranes for selective gas separation or solvent recovery, where rigid networks like HKUST-1 cannot provide the necessary dynamic pore responses [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
MIF Tautomerase Assay Development
Moderate inhibitory potency; orthogonal scaffold
Assay sensitivity; scaffold-specific artifacts
Aqueous Buffer Formulation
Measured aqueous solubility
Minimal organic co-solvent interference
Metal-Organic Framework Synthesis
Multiple metal-coordination sites
Supramolecular architecture diversity
MIF Inhibitor SAR Studies
Defined 3-carboxymethyl contribution
Derivatization at 2-/5-positions

XLogP3

0.9

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